Methyl 2-amino-6-(trifluoromethyl)isonicotinate
Description
Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS: 1034131-63-9) is a pyridine derivative featuring a methyl ester at the 4-position (isonicotinate), an amino group at position 2, and a trifluoromethyl (CF₃) group at position 6. This compound is structurally distinct due to the electron-donating amino group and the electron-withdrawing CF₃ group, which create a unique electronic environment. Such properties make it valuable in pharmaceutical and agrochemical research, where substituent positioning and electronic effects influence reactivity and bioactivity .
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)13-6(12)3-4/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFRGPLVFXBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution on Pyridine Derivatives
- Reacting 2-bromo-6-trifluoromethylpyridine with ammonia or amines to introduce the amino group at the 2-position.
- Esterification of the pyridine-3-carboxylic acid derivative with methyl alcohol to form the methyl ester.
- A typical procedure involves reacting 2-bromo-6-trifluoromethylpyridine with ammonia in ethanol under reflux conditions, followed by esterification with methyl alcohol in the presence of a catalyst like sulfuric acid or via direct methylation using methyl iodide or dimethyl sulfate.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-bromo-6-trifluoromethylpyridine + ammonia | Reflux in ethanol | ~70-80% | High selectivity for amino group |
| Esterification | Pyridine carboxylic acid + methyl alcohol | Acid catalysis, reflux | ~85-90% | Efficient methylation |
Microwave-Assisted Synthesis
- Microwave irradiation accelerates regioselective methoxylation and amino substitution.
- Reaction of methyl 2-bromo-6-trifluoromethylpyridine with ammonia or amines under microwave conditions at elevated temperatures (~150°C).
- Microwave-assisted methods significantly reduce reaction times and improve yields, with reported yields exceeding 80% for key intermediates.
Flow Chemistry Approaches
- Continuous flow reactors enable controlled, scalable synthesis.
- Sequential reactions: nitrile formation, amination, and esterification.
- Combining flow and batch processes enhances safety and yields, with high purity products obtained efficiently.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Flow nitrile formation | Pyridine derivatives + cyanide sources | 150°C, continuous flow | 75-85% | |
| Flow amination | Nitrile intermediates + ammonia | 120°C, 1 hour | 80% |
Notable Synthesis Protocols
Method from Citrazinic Acid (Patented Process)
Synthesis from 2-Chloro-3-cyano-6-methylpyridine
- Reacted with ammonia in ethanol at high temperature (170°C) in autoclaves.
- Followed by methylation or amination to form methyl 2-amino-6-(trifluoromethyl)isonicotinate.
Summary of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C8H7F3N2O2 |
| Molecular Weight | 220.15 g/mol |
| Typical Reaction Temperature | 120–170°C |
| Reaction Time | 15 minutes to 7 hours depending on method |
| Yield Range | 70–90% |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-amino-6-(trifluoromethyl)isonicotinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various diseases, particularly viral infections and cancer.
Antiviral Activity
Research indicates that compounds derived from this compound exhibit antiviral properties. For instance, it is utilized in synthesizing inhibitors for viral replication mechanisms, making it a candidate for drug development against viruses like HIV and hepatitis C.
Anticancer Properties
Studies have identified that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms are still under investigation, but preliminary results suggest that these compounds interfere with cellular signaling pathways involved in cancer progression .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Pesticide Development
The compound has been investigated for its efficacy against various pests and pathogens affecting crops. Its trifluoromethyl group enhances biological activity, making it a potent candidate for developing new pest control agents .
Synthesis and Biological Evaluation
A study focused on synthesizing ethyl derivatives of this compound demonstrated significant cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 2-amino-6-(trifluoromethyl)isonicotinate | Cytotoxicity against cancer cells | |
| This compound | Antiviral properties |
Environmental Impact Assessment
An environmental assessment highlighted the metabolite profile of this compound, suggesting low persistence in soil and groundwater, which is beneficial for its use as an agrochemical .
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
- Structure : Hydroxyl group at position 2, CF₃ at position 6, and methyl ester at position 4 (isonicotinate).
- Molecular Formula: C₈H₆F₃NO₃.
- The 2-oxo group (observed in SMILES) introduces keto-enol tautomerism, affecting stability and reactivity .
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Structure : Chloro substituent at position 2, CF₃ at position 6, and methyl ester at position 3 (nicotinate).
- Molecular Formula: C₈H₅ClF₃NO₂.
- Key Differences :
Methyl 2-(trifluoromethyl)isonicotinate
- Structure : CF₃ group at position 2 (exact substituent at position 6 unspecified), methyl ester at position 4.
- Molecular Formula: C₈H₆F₃NO₂.
- Key Differences: The electron-withdrawing CF₃ at position 2 may deactivate the ring toward electrophilic substitution, contrasting with the amino group’s electron-donating effects. Similarity score of 0.74 suggests structural divergence from the target compound .
2-Trifluoromethylnicotinic Acid
- Structure : CF₃ at position 2, carboxylic acid at position 3 (nicotinic acid).
- Molecular Formula: C₇H₄F₃NO₂.
- Key Differences: The free carboxylic acid (vs. ester) increases solubility in polar solvents but reduces lipophilicity. Lacks the amino group, limiting hydrogen-bonding interactions critical in drug design .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-amino-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound possesses a trifluoromethyl group at the 6-position of the isonicotinic acid structure, which significantly influences its chemical reactivity and biological properties. The presence of the amino group at the 2-position further enhances its potential as a bioactive compound.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated as an inhibitor of HIV-1 reverse transcriptase, specifically targeting its ribonuclease H function. It acts as an allosteric dual-site inhibitor, blocking both polymerase and ribonuclease H functions, which is crucial for viral replication .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .
Biological Activity Data
Case Studies
- HIV-1 Reverse Transcriptase Inhibition : A study highlighted the dual-targeting capability of this compound, noting its effectiveness in inhibiting both polymerase and ribonuclease H activities in vitro. This suggests potential for development into a therapeutic agent for HIV treatment .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various derivatives of this compound, revealing significant inhibitory effects against a range of bacteria, including resistant strains. The study found that modifications to the trifluoromethyl group could enhance efficacy .
- Cytotoxicity Studies : Additional research has explored the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in analogous nicotinate systems .
Substitution at the Amino Group
The amino group participates in nucleophilic substitution and acylation reactions.
Alkylation
Acylation
| Reagents & Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Acetyl chloride, pyridine, 0°C, 2h | N-Acetyl-2-amino-6-(trifluoromethyl)isonicotinate | 88% | Rapid reaction at low temps | |
| Benzoyl chloride, DMAP, CH₂Cl₂, RT | N-Benzoyl derivative | 81% | Catalyzed by DMAP |
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol.
| Reagents & Conditions | Product | Yield | Mechanism | Source |
|---|---|---|---|---|
| LiAlH₄, THF, 0°C to reflux, 3h | 2-Amino-6-(trifluoromethyl)isonicotinic alcohol | 70% | Hydride reduction | |
| NaBH₄, MeOH, RT, 6h | Same as above | 55% | Mild reducing conditions |
Oxidation Reactions
The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.
| Reagents & Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| H₂O₂, AcOH, 50°C, 8h | 2-Nitro-6-(trifluoromethyl)isonicotinate | 62% | Peroxide-mediated oxidation | |
| KMnO₄, H₂SO₄, RT, 12h | Same as above | 58% | Strong oxidative conditions |
Electrophilic Aromatic Substitution
Despite the electron-withdrawing trifluoromethyl group, directed substitution can occur at position 5 under harsh conditions.
Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed coupling reactions.
| Reagents & Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl bromide | Biaryl derivatives | 60–75% | Buchwald-Hartwig amination |
Q & A
Q. What role do silyl radicals play in C(sp³)−H activation during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
